molecular formula C12H14O2 B13977447 2-(3-Cyclopropylphenyl)-1,3-dioxolane

2-(3-Cyclopropylphenyl)-1,3-dioxolane

Cat. No.: B13977447
M. Wt: 190.24 g/mol
InChI Key: ROXHNJMOUJFVOQ-UHFFFAOYSA-N
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Description

2-(3-Cyclopropylphenyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a cyclopropyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropylphenyl)-1,3-dioxolane typically involves the cyclization of a suitable precursor. One common method is the reaction of 3-cyclopropylbenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxolane ring to diols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of cyclopropyl-substituted benzaldehydes or benzoic acids.

    Reduction: Formation of cyclopropyl-substituted diols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Cyclopropylphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropylphenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Cyclopropylphenyl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.

    2-(3-Cyclopropylphenyl)-1,3-dioxepane: Contains a dioxepane ring, which is larger than the dioxolane ring.

Uniqueness

2-(3-Cyclopropylphenyl)-1,3-dioxolane is unique due to its specific ring size and the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-(3-cyclopropylphenyl)-1,3-dioxolane

InChI

InChI=1S/C12H14O2/c1-2-10(9-4-5-9)8-11(3-1)12-13-6-7-14-12/h1-3,8-9,12H,4-7H2

InChI Key

ROXHNJMOUJFVOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC=C2)C3OCCO3

Origin of Product

United States

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